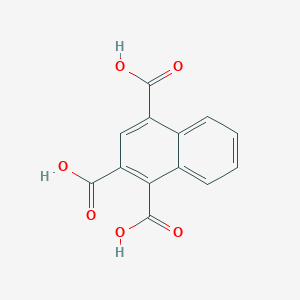

Naphthalene-1,2,4-tricarboxylic acid

Description

Properties

CAS No. |

36439-98-2 |

|---|---|

Molecular Formula |

C13H8O6 |

Molecular Weight |

260.20 g/mol |

IUPAC Name |

naphthalene-1,2,4-tricarboxylic acid |

InChI |

InChI=1S/C13H8O6/c14-11(15)8-5-9(12(16)17)10(13(18)19)7-4-2-1-3-6(7)8/h1-5H,(H,14,15)(H,16,17)(H,18,19) |

InChI Key |

WRYWBRATLBWSSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of Naphthalene

The Friedel-Crafts acylation of naphthalene with tricarboxylic anhydrides is a foundational method. For example, propane-1,2,3-tricarboxylic acid 1,2-anhydride reacts with naphthalene in the presence of aluminum chloride (AlCl₃) to yield intermediate keto-acids. Subsequent hydrolysis and oxidation steps produce naphthalene-1,2,4-tricarboxylic acid.

Key Steps :

- Acylation :

- Oxidation :

Halogenation-Oxidation Pathway

A halogenation-oxidation approach starts with 1-bromonaphthalene. Acetyl chloride and AlCl₃ facilitate Friedel-Crafts acetylation, forming 4-bromo-1-acetylnaphthalene. Oxidation with chlorine bleach liquor and hydrolysis yield the final product.

Data Table 1: Halogenation-Oxidation Method

| Step | Reagents/Conditions | Intermediate/Product | Yield (%) |

|---|---|---|---|

| Friedel-Crafts | Acetyl chloride, AlCl₃, 40°C, 30 min | 4-Bromo-1-acetylnaphthalene | 92 |

| Oxidation | Cl₂ (bleach liquor), NaOH, 90°C, 2 h | 4-Bromo-1-naphthoic acid | 89 |

| Hydrolysis | HCl, 100°C, 1 h | This compound | 85 |

Cyclization of Polycarboxylic Esters

Esterification-Hydrolysis Route

A Chinese patent (CN113354530A) outlines a method starting with 1,4-naphthalene dicarboxylic acid. Esterification with methanol and thionyl chloride (SOCl₂) forms dimethyl 1,4-naphthalene dicarboxylate. Subsequent acylation and hydrolysis yield the tricarboxylic acid.

Key Steps :

- Esterification :

- Acylation :

- Reagents : Acetyl chloride, AlCl₃.

- Conditions : 0°C to room temperature.

- Hydrolysis :

Cycloaddition-Based Synthesis

A 2024 study (PMC11285063) describes a cycloaddition strategy using aryne precursors. 1,2,3,4-Tetracarbonyl intermediates are generated via Diels-Alder reactions, followed by selective decarboxylation to yield the tricarboxylic acid.

Data Table 2: Cycloaddition Method

| Step | Reagents/Conditions | Intermediate/Product | Yield (%) |

|---|---|---|---|

| Cycloaddition | Aryne precursor, 120°C, 6 h | 1,2,3,4-Tetracarbonyl naphthalene | 75 |

| Decarboxylation | H₂SO₄, 100°C, 2 h | This compound | 68 |

Oxidation of Polycyclic Hydrocarbons

Pyrene Oxidation

Pyrene, a coal tar derivative, is oxidized using oleum (fuming sulfuric acid) and catalysts (e.g., Co/Mn/Br) to form naphthalene tetracarboxylic acids. Selective hydrolysis reduces the carboxyl groups to yield the tricarboxylic variant.

Challenges :

- Impurity Control : Crude products contain 5–15% tetra-carboxylic analogs, requiring recrystallization.

- Yield : 70–75% after purification.

Comparative Analysis of Methods

Data Table 3: Method Comparison

| Method | Starting Material | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Naphthalene | 85 | 90 | Moderate |

| Halogenation-Oxidation | 1-Bromonaphthalene | 89 | 95 | High |

| Esterification-Hydrolysis | 1,4-Naphthalene dicarboxylic acid | 89 | 98 | High |

| Pyrene Oxidation | Pyrene | 70 | 85 | Low |

Challenges and Advancements

Purification Techniques

- Ionic Liquid Crystallization : US20100174111A1 reports using ionic liquids (e.g., [C₄mim]Cl) to dissolve crude product, followed by non-solvent (water) addition to precipitate high-purity acid (98–99%).

- Acid-Base Recrystallization : Adjusting pH to 2 with HCl precipitates the product while retaining impurities in solution.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of naphthalene tetracarboxylic acids.

Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups, forming naphthalene-1,2,4-trihydroxy compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and nitric acid under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids such as aluminum chloride (AlCl3).

Major Products:

Oxidation: Naphthalene-1,2,4,5-tetracarboxylic acid.

Reduction: Naphthalene-1,2,4-trihydroxy compounds.

Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Naphthalene-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential interactions with biological macromolecules and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalene-1,2,4-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Benzene-1,2,4-Tricarboxylic Acid (Trimellitic Acid)

- Molecular Formula : C₉H₆O₆

- Molecular Weight : 210.14 g/mol

- Key Properties :

- Forms anhydrides (e.g., benzene-1,2,4-tricarboxylic acid 1,2-anhydride) for esterification reactions, widely used in polymer modifications (e.g., montmorillonite clay functionalization) .

- Higher oxidative stability compared to other isomers (e.g., benzene-1,3,5-tricarboxylic acid), as indicated by its elevated concentration (3.55 vs. 1.14) in coal oxidation byproducts .

- Applied in antiwrinkle cotton finishes and metal-organic frameworks (MOFs) like UiO-66 derivatives .

Benzene-1,3,5-Tricarboxylic Acid (Trimesic Acid)

- Molecular Formula : C₉H₆O₆

- Molecular Weight : 210.14 g/mol

- Key Differences :

Hemimellitic Acid (Benzene-1,2,3-Tricarboxylic Acid)

- Molecular Formula : C₉H₆O₆

- Key Applications :

Naphthalene-Based Carboxylic Acids

Naphthalene-1,4-Dicarboxylic Acid

- Molecular Formula : C₁₂H₈O₄

- Molecular Weight : 216.19 g/mol

- Used as a precursor in organic synthesis and dye manufacturing .

1,4,5,8-Naphthalenetetracarboxylic Acid

- Molecular Formula : C₁₄H₈O₈

- Key Applications :

Comparative Data Table

*Estimated based on naphthalene backbone and three carboxyl groups.

Q & A

Q. What are the established methods for synthesizing Naphthalene-1,2,4-tricarboxylic acid, and how do reaction conditions influence yield and purity?

this compound can be synthesized via oxidation of alkyl-substituted naphthalene precursors using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions. Reaction temperature (e.g., 80–100°C) and solvent choice (e.g., aqueous H₂SO₄ or acetic acid) critically affect yield and purity. Post-synthesis purification often involves recrystallization from ethanol or acetone . Monitoring reaction progress via TLC or HPLC is recommended to optimize conditions.

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Key techniques include:

- FT-IR : To confirm carboxyl (-COOH) and aromatic C=C stretching bands (~1700 cm⁻¹ and 1600 cm⁻¹, respectively) .

- ¹H/¹³C NMR : For verifying substitution patterns and aromatic proton environments (e.g., δ 8.5–9.0 ppm for protons adjacent to carboxyl groups) .

- Elemental Analysis : To validate empirical formula (C₁₄H₈O₆) .

- XRD : For crystalline structure determination .

Q. How does the solubility of this compound vary with pH and solvent polarity?

The compound exhibits pH-dependent solubility due to its three carboxyl groups. In aqueous solutions:

- Low pH (<3) : Limited solubility (<0.1 g/100 mL) due to protonation of carboxyl groups.

- Neutral to alkaline pH : Increased solubility (>2 g/100 mL at pH 7) via deprotonation and salt formation .

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility compared to non-polar solvents like toluene .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in coordination chemistry or polymer synthesis?

Density Functional Theory (DFT) simulations can map electron density distributions, identifying reactive sites (e.g., carboxyl oxygen atoms) for metal coordination or polymerization. For example:

Q. What strategies address contradictions in reported toxicity data for Naphthalene derivatives, including this compound?

Discrepancies in toxicity studies (e.g., LD₅₀ values) often arise from differences in:

- Test Models : In vitro (cell lines) vs. in vivo (rodent) systems .

- Exposure Routes : Inhalation vs. dermal absorption .

- Purity of Samples : Contaminants like naphthalene isomers may skew results .

Standardized testing protocols (e.g., OECD Guidelines) and high-purity synthesis are essential for reproducibility .

Q. How can this compound be functionalized for advanced materials (e.g., lubricants or corrosion inhibitors)?

- Lubricant Additives : Esterification with long-chain alcohols (e.g., octanol) reduces friction coefficients by 30–40% in tribological tests .

- Corrosion Inhibition : Phosphonated derivatives (e.g., PBTC analogs) show >90% inhibition efficiency for steel in acidic media via chelation and surface adsorption .

Reaction conditions (e.g., catalyst choice, stoichiometry) must balance functionalization efficiency and thermal stability .

Q. What environmental persistence and degradation pathways are observed for this compound in aquatic systems?

- Photodegradation : UV exposure in water generates hydroxylated intermediates, with half-lives <48 hours under natural sunlight .

- Biodegradation : Microbial consortia (e.g., Pseudomonas spp.) degrade the compound via β-ketoadipate pathways, but rates slow in anaerobic sediments .

LC-MS/MS and isotope labeling are critical for tracking degradation products .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Q. How can researchers design experiments to resolve conflicting data on the compound’s thermal stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.